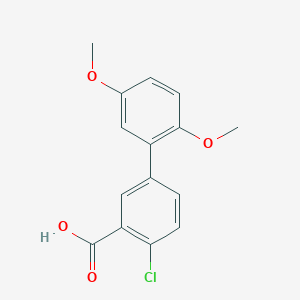
5-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95% (abbreviated 5-DMBFBA-95%) is an organic compound used in various scientific research applications. It is a white solid with a melting point of 92-94°C and a molecular weight of 246.24 g/mol. This compound is used in a variety of research applications, such as biochemical and physiological studies, synthesis and reaction studies, and organic synthesis.
Wirkmechanismus
The mechanism of action of 5-DMBFBA-95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. In addition, it is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMBFBA-95% are not well understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, such as cytochrome P450 enzymes, and can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-DMBFBA-95% in laboratory experiments include its high purity and its ability to act as an inhibitor of certain enzymes and proteins. The main limitation of this compound is its limited solubility in water and organic solvents.
Zukünftige Richtungen
Future research on 5-DMBFBA-95% should focus on the development of new synthesis methods and the investigation of the biochemical and physiological effects of the compound. Additionally, research should be conducted to further understand the mechanism of action of 5-DMBFBA-95%, as well as to develop new applications for the compound. Finally, research should be conducted to improve the solubility of 5-DMBFBA-95% in water and organic solvents.
Synthesemethoden
5-DMBFBA-95% is synthesized through a two-step reaction. The first step involves the reaction of 2,5-dimethylbenzophenone with 2-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired 5-(2,5-dimethylphenyl)-2-fluorobenzoic acid in a yield of 95%. The second step involves the purification of the crude product by recrystallization in a solvent such as methanol.
Wissenschaftliche Forschungsanwendungen
5-DMBFBA-95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a ligand in biochemical and physiological studies. It is also used as a reagent in reaction studies, such as the synthesis of 5-chloro-2-fluorobenzoic acid.
Eigenschaften
IUPAC Name |
5-(2,5-dimethylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIFKAJTJFSNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681208 |
Source


|
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179071-08-9 |
Source


|
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














